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Compound of Interest

Compound Name:
3-bromo-1-methylquinolin-2(1H)-

one

Cat. No.: B1266966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and spectral analysis of 3-bromo-1-methylquinolin-2(1H)-one. While specific biological

activities and defined signaling pathways for this particular compound are not extensively

documented in current literature, this guide also explores the known biological relevance of the

broader quinolin-2(one) class of molecules to provide a basis for future research and drug

development endeavors.

Core Chemical Properties
3-bromo-1-methylquinolin-2(1H)-one is a halogenated derivative of N-methylquinolinone.

The presence of the bromine atom at the 3-position and the methyl group on the nitrogen atom

significantly influences its physicochemical properties and reactivity.
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Property Value Reference

Molecular Formula C₁₀H₈BrNO [1]

Molecular Weight 238.08 g/mol [1]

CAS Number 941-91-3 [1]

Predicted pKa -1.31 ± 0.40 [1]

Predicted Solubility 0.9 g/L (at 25 °C) [1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 3-bromo-1-
methylquinolin-2(1H)-one is not readily available in the reviewed literature, a plausible

synthetic route can be inferred from established methods for analogous quinolinone

derivatives. A common approach involves the bromination of the parent N-methylquinolinone.

Conceptual Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one

This protocol is a generalized procedure and may require optimization.

Materials:

1-methylquinolin-2(1H)-one

N-Bromosuccinimide (NBS)

Carbon tetrachloride (CCl₄) or other suitable solvent

Benzoyl peroxide (initiator)

Sodium sulfite solution

Sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate
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Filtration apparatus

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Procedure:

In a round-bottom flask, dissolve 1-methylquinolin-2(1H)-one in an appropriate solvent such

as carbon tetrachloride.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the

solution.

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove succinimide.

Wash the filtrate sequentially with a saturated sodium sulfite solution, a saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain pure 3-
bromo-1-methylquinolin-2(1H)-one.

Logical Workflow for Synthesis and Purification
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Synthesis

Work-up

Purification

Dissolve 1-methylquinolin-2(1H)-one in solvent

Add NBS and Benzoyl Peroxide

Reflux and Monitor by TLC

Cool to Room Temperature

Filter Succinimide

Wash with Na₂SO₃, NaHCO₃, and Brine

Dry with MgSO₄

Concentrate under Reduced Pressure

Recrystallization or Column Chromatography

Characterization (NMR, MS, IR)

Click to download full resolution via product page

Synthetic and purification workflow for 3-bromo-1-methylquinolin-2(1H)-one.
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Spectroscopic Analysis
Detailed experimental spectra for 3-bromo-1-methylquinolin-2(1H)-one are not readily

available. The following tables summarize the expected spectroscopic characteristics based on

the analysis of structurally related bromoquinoline derivatives.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

of the quinolinone ring system and the N-methyl protons. The chemical shifts will be influenced

by the electron-withdrawing effect of the bromine atom and the carbonyl group.

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-4 ~8.0 s

H-5 ~7.8 d

H-6 ~7.4 t

H-7 ~7.7 t

H-8 ~7.6 d

N-CH₃ ~3.7 s

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms

in the molecule.
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Carbon Predicted Chemical Shift (δ, ppm)

C=O ~160

C-Br ~115

Aromatic C-H 120-140

Aromatic C-q 118-145

N-CH₃ ~30

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional

groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)

C=O (amide) 1650-1680

C=C (aromatic) 1580-1620

C-H (aromatic) 3000-3100

C-N 1250-1350

C-Br 550-750

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated

compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Ion Expected m/z

[M]⁺ (C₁₀H₈⁷⁹BrNO)⁺ ~237

[M+2]⁺ (C₁₀H₈⁸¹BrNO)⁺ ~239
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Potential Biological Activity and Signaling Pathways
While no specific biological activities for 3-bromo-1-methylquinolin-2(1H)-one have been

reported, the quinolin-2(one) scaffold is a well-known pharmacophore present in a variety of

biologically active compounds. Derivatives of quinolin-2(one) have been reported to exhibit a

range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

One notable target for quinolinone derivatives is the PI3K/Akt signaling pathway, which is

frequently dysregulated in cancer. Some substituted 3-anilino-quinolin-2(1H)-ones have been

investigated as inhibitors of PDK1, a key kinase in this pathway.[4] Inhibition of PDK1 would

disrupt the downstream signaling cascade, potentially leading to decreased cell proliferation

and survival.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a quinolinone derivative

could inhibit the PI3K/Akt signaling pathway.
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Hypothetical inhibition of the PI3K/Akt pathway by a quinolinone derivative.
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Conclusion
3-bromo-1-methylquinolin-2(1H)-one is a synthetic heterocyclic compound with potential for

further investigation in medicinal chemistry. This guide provides a summary of its known and

predicted chemical properties and a framework for its synthesis and characterization. While its

specific biological activities remain to be elucidated, the broader class of quinolin-2(one)

derivatives has shown promise as modulators of key cellular signaling pathways, suggesting

that 3-bromo-1-methylquinolin-2(1H)-one could be a valuable scaffold for the development of

novel therapeutic agents. Further experimental studies are required to fully characterize this

compound and explore its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266966?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

